4-Amino-2,2-dimethylbutane-1,3-diol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-2,2-dimethylbutane-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-6(2,4-8)5(9)3-7/h5,8-9H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLIRIZEWAOJDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereocontrolled Synthesis of 4 Amino 2,2 Dimethylbutane 1,3 Diol
Access to (R)-4-Amino-2,2-dimethylbutane-1,3-diol via Bio-Derived Precursors
The use of naturally derived chiral molecules as starting materials, a strategy known as the "chiral pool" approach, is a highly effective method for synthesizing enantiomerically pure compounds. wikipedia.orgtcichemicals.com This method leverages the inherent chirality of abundant natural products to create complex target molecules efficiently. wikipedia.org
A prominent and economically viable route to (R)-4-amino-2,2-dimethylbutane-1,3-diol utilizes D-(−)-pantolactone as a chiral precursor. acs.orgnih.govhse.ru D-(−)-pantolactone is an inexpensive and readily available compound derived from the vitamin pantothenic acid. nih.gov
The synthesis begins with the aminolysis of the lactone ring of D-(−)-pantolactone. This involves reacting the lactone with an amine, which opens the ring to form an amide intermediate. Subsequent reduction of the amide functional group yields the desired (R)-4-amino-2,2-dimethylbutane-1,3-diol. This straightforward procedure can be adapted for the synthesis of other amino polyols, often without the need for complex protection and deprotection steps. hse.ru
In one reported pathway, D-(−)-pantolactone is first reduced to the corresponding triol, (R)-2,4-dihydroxy-3,3-dimethylbutane-1-ol, using a reducing agent like lithium aluminium hydride (LiAlH₄). nih.gov This triol then undergoes a series of reactions, including tosylation of the primary alcohol, displacement of the tosyl group with an azide (B81097) (N₃), and finally, reduction of the azide to the primary amine to yield the target molecule. nih.gov
Optimization of this pathway focuses on maximizing yield and purity at each step. For instance, the aminolysis step can be performed quantitatively, and the resulting product can often be purified by simple trituration with water and filtration, avoiding the need for more complex chromatographic purification. hse.ru
Table 1: Example Synthesis Pathway from D-(−)-Pantolactone
| Step | Reactant(s) | Reagent(s) | Product |
| 1 | D-(−)-Pantolactone | LiAlH₄ | (R)-3,3-Dimethylbutane-1,2,4-triol |
| 2 | (R)-3,3-Dimethylbutane-1,2,4-triol | p-Toluenesulfonyl chloride, Pyridine (B92270) | (R)-4-Tosyloxy-2,2-dimethylbutane-1,3-diol |
| 3 | (R)-4-Tosyloxy-2,2-dimethylbutane-1,3-diol | Sodium azide (NaN₃) | (R)-4-Azido-2,2-dimethylbutane-1,3-diol |
| 4 | (R)-4-Azido-2,2-dimethylbutane-1,3-diol | H₂, Pd/C or LiAlH₄ | (R)-4-Amino-2,2-dimethylbutane-1,3-diol |
This table represents a generalized synthetic route; specific conditions and reagents may vary based on the cited literature. nih.gov
Chiral pool synthesis is a foundational strategy for producing enantiopure compounds by using readily available, naturally occurring chiral molecules as starting materials. wikipedia.orgtcichemicals.com Besides D-(−)-pantolactone, other bio-derived precursors like amino acids, sugars, and terpenes are common contributors to the chiral pool. wikipedia.orgresearchgate.net This approach is particularly advantageous because it transfers the existing stereochemistry of the starting material to the final product, bypassing the need for creating new chiral centers from scratch. wikipedia.org
The synthesis of (R)-4-amino-2,2-dimethylbutane-1,3-diol from D-(−)-pantolactone is a prime example of a chiral pool strategy. wikipedia.orgnih.gov This method is superior to alternatives that might start with achiral precursors, as it avoids the formation of racemic mixtures that would require subsequent, often difficult, separation (resolution) steps. tcichemicals.com The inherent stereochemical integrity of pantolactone makes the synthesis more efficient and cost-effective. wikipedia.org
Novel Synthetic Routes and Methodological Advancements
While chiral pool synthesis is a robust method, research continues into novel synthetic routes to improve efficiency, stereoselectivity, and substrate scope for aminodiols and their analogs.
A key step in many synthetic pathways to chiral amino alcohols is the stereoselective reduction of a carbonyl or an imine group. Catalytic hydrogenation is an environmentally benign method for these reductions, as it typically uses molecular hydrogen and produces minimal waste. thieme-connect.de
For the synthesis of related chiral alcohols, the reduction of ketones is a well-studied process. For instance, the reduction of 4-substituted cyclohexanones has been shown to be highly stereoselective, with the selectivity depending on the catalyst system used, such as specific rhodium or ruthenium complexes. thieme-connect.de In the synthesis of chiral amines, ω-transaminases are increasingly used. These enzymes can convert ketones to amines with very high enantiomeric purity. researchgate.netresearchgate.net The choice of enzyme and reaction conditions, such as the use of a co-solvent, can significantly influence both the activity and the stereoselectivity of the amination. researchgate.net
Another critical transformation is the reduction of an azide group to an amine, as seen in the synthesis from pantolactone. nih.gov This is commonly achieved with high efficiency using catalytic hydrogenation (e.g., with a palladium on carbon catalyst) or hydride reagents.
One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. rsc.org In the synthesis of analogous amino-triols and other complex amines, one-pot multicomponent reactions have been developed. For example, the Strecker reaction, which combines a ketone, an amine, and a cyanide source, can produce α-aminonitriles in a single step. researchgate.net
Similarly, one-pot methods have been developed for the synthesis of triazole-based unnatural amino acids and β-amino triazoles from sulfamidates, sodium azide, and alkynes. rsc.org While not directly applied to 4-amino-2,2-dimethylbutane-1,3-diol, these methodologies demonstrate the potential for creating complex, polyfunctional molecules with high efficiency. The principles of these one-pot reactions, such as in situ generation of intermediates, could be adapted to streamline the synthesis of the target aminodiol. beilstein-journals.orgnih.gov
Process Intensification and Scalability Considerations for this compound Production
For a chemical compound to be useful in industrial applications, its synthesis must be scalable, safe, and cost-effective. Process intensification aims to develop manufacturing processes that are smaller, safer, and more energy-efficient.
For syntheses like that of this compound, scalability involves transitioning a laboratory-scale procedure to large-scale production. google.com This requires addressing challenges such as heat transfer, reagent addition rates, and purification methods. For example, a reduction with a highly reactive agent like LiAlH₄, while straightforward in the lab, may pose safety and handling challenges on a large scale. google.com Alternative, safer reducing agents or catalytic hydrogenation processes are often preferred for industrial production. thieme-connect.de
Continuous flow chemistry is a key strategy for process intensification. uni-muenchen.de In a flow system, reagents are continuously pumped through a reactor, allowing for better control over reaction parameters like temperature and pressure, leading to improved safety and consistency. This approach can be particularly beneficial for highly exothermic reactions or when dealing with unstable intermediates. While specific reports on the continuous flow synthesis of this compound are not prominent, the principles are widely applied in the pharmaceutical industry for the production of structurally related compounds. uni-muenchen.de
Green Chemistry Metrics in Large-Scale Synthesis
The principles of green chemistry are increasingly integral to the development of synthetic processes, especially on an industrial scale. The goal is to minimize the environmental impact by reducing waste, eliminating the use of toxic substances, and improving energy efficiency. nih.govunito.it To quantify the "greenness" of a chemical process, several metrics have been developed.
One of the most widely used metrics is the E-Factor (Environmental Factor) , which is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor indicates a greener process with less waste generation. Another important metric is Reaction Mass Efficiency (RME) , which calculates the percentage of the mass of the reactants that ends up in the final product. nih.gov RME considers reaction yield, atom economy, and the stoichiometry of the reactants. nih.gov
The choice of solvents is a major consideration in green chemistry, as they often constitute the largest proportion of waste in a chemical process. unito.it The ideal is to use greener alternatives such as water, supercritical fluids, or to perform reactions in the absence of a solvent. nih.gov The use of catalysts, particularly highly efficient and selective ones, is another cornerstone of green chemistry as they can reduce energy consumption by enabling reactions under milder conditions and can often be recycled and reused. nih.gov
Table 1: Key Green Chemistry Metrics
| Metric | Description | Formula | Ideal Value |
| E-Factor | The ratio of the mass of waste to the mass of product. | (Mass of Waste) / (Mass of Product) | Lower is better (closer to 0) |
| Reaction Mass Efficiency (RME) | The percentage of the mass of reactants that ends up in the product. | (Mass of Product / Mass of Reactants) x 100% | Higher is better (closer to 100%) |
| Atom Economy | The conversion efficiency of a chemical process in terms of all atoms involved. | (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100% | Higher is better (closer to 100%) |
Efficiency and Yield Enhancements in Multi-Step Procedures
Several strategies are employed to enhance efficiency and yield:
One-Pot Reactions: Conducting multiple reaction steps sequentially in the same vessel without isolating the intermediate products can significantly save time, resources, and reduce waste. rsc.org This approach minimizes losses that can occur during purification steps.
Catalyst Optimization: The development and use of highly active and selective catalysts can dramatically improve reaction rates and yields. For complex transformations like enantioselective allylic substitution, the choice of ligand in a palladium catalyst, for example, is critical for achieving high enantioselectivity and product yield. acs.org
Process Intensification: This involves the use of technologies like continuous flow reactors, which can offer better control over reaction parameters (temperature, pressure, mixing), leading to higher yields and purity compared to traditional batch processes. researchgate.net
Protecting Group Strategy: In the synthesis of complex molecules with multiple functional groups, the strategic use of protecting groups is often necessary to prevent unwanted side reactions. An efficient synthesis will use a minimal number of protection and deprotection steps and employ protecting groups that can be removed with high yield under mild conditions. researchgate.net
For the synthesis of this compound and other complex molecules, a combination of these strategies is often required to develop a process that is not only efficient and high-yielding but also scalable and environmentally responsible.
4 Amino 2,2 Dimethylbutane 1,3 Diol As a Chiral Building Block in Complex Molecular Architectures
Design and Synthesis of Chiral Phosphoramidite (B1245037) Building Blocks
The precise architecture of synthetic oligonucleotides is critical for their function in diagnostics and therapeutics. Chiral phosphoramidites derived from non-nucleosidic linkers are essential for introducing modifications, such as fluorophores and quenchers, into nucleic acid sequences.
Structural Integration of (R)-4-Amino-2,2-dimethylbutane-1,3-diol
(R)-4-Amino-2,2-dimethylbutane-1,3-diol serves as an excellent scaffold for chiral phosphoramidite building blocks. acs.orgnih.gov This compound is readily accessible from the inexpensive chiral pool starting material, D-(−)-pantolactone. acs.orgnih.govresearchgate.nethse.ru Its 1,3-diol structure is particularly suitable as a nucleoside mimic because it maintains the three-carbon distance between hydroxyl groups, similar to the natural deoxyribose backbone in DNA. hse.ru
The synthesis involves modifying the amino group of the diol with moieties like pyrene (B120774) or DABCYL, which are commonly used as fluorescent labels and quenchers, respectively. acs.orgnih.gov For instance, researchers have prepared derivatives such as (R)-N-(2,4-dihydroxy-3,3-dimethylbutyl)pyrene-1-carboxamide and (R)-N-(2,4-dihydroxy-3,3-dimethylbutyl)-2-(pyren-1-yl)acetamide. hse.ru One of the primary hydroxyl groups is then protected with a dimethoxytrityl (DMT) group, and the remaining primary hydroxyl is phosphitylated to yield the final phosphoramidite monomer. This monomer can then be incorporated into oligonucleotides using standard solid-phase synthesis protocols. researchgate.net
The use of a 1,3-diol is advantageous over 1,2-diols, which can be susceptible to cleavage during the ammonia (B1221849) deprotection step of oligonucleotide synthesis due to the formation of a stable cyclophosphate. hse.ru The structure of (R)-4-amino-2,2-dimethylbutane-1,3-diol provides the necessary stability and spatial arrangement for creating robust and reliable modified oligonucleotides. hse.ru
Stereochemical Integrity in Oligonucleotide Synthesis
Maintaining stereochemical purity is a significant challenge in the synthesis of modified oligonucleotides. The use of racemic or prochiral linkers, such as serinol, results in the formation of diastereomeric oligodeoxynucleotides. hse.ru These diastereomers often exhibit different physical and chemical properties, which can complicate purification and analysis, typically leading to broadened or doubled peaks in High-Performance Liquid Chromatography (HPLC). hse.ru
Application in Constructing Highly Functionalized Scaffolds
Beyond its role in oligonucleotide synthesis, the 2-amino-1,3-diol motif is a key structural element in a wide range of biologically active molecules and serves as a versatile scaffold for asymmetric synthesis.
Generation of Diastereomeric Oligodeoxynucleotides and Purification Challenges
As previously noted, the use of achiral or racemic synthons in phosphoramidite DNA synthesis is problematic. hse.ru When a linker that is not stereochemically pure is incorporated into a DNA strand, it creates a mixture of diastereomers. This is because the DNA strand itself is chiral, and coupling it with a racemic modifier results in two distinct diastereomeric products. These diastereomers can be difficult to separate using standard techniques like HPLC, leading to impure final products with ambiguous properties. hse.ru The use of enantiopure (R)-4-amino-2,2-dimethylbutane-1,3-diol circumvents this issue entirely, ensuring a single, well-defined product and simplifying the purification process. hse.ru
Chiral Auxiliary Roles in Organic Transformations
A chiral auxiliary is a stereogenic unit that is temporarily attached to a substrate to direct a stereoselective reaction, after which it is typically removed. wikipedia.org The enantiomer of the title compound's precursor, (S)-2-Amino-3,3-dimethylbutan-1-ol, is used to synthesize the chiral auxiliary (S)-4-(tert-Butyl)thiazolidine-2-thione. escholarship.org This auxiliary has been employed in scalable synthetic routes to produce complex natural products. escholarship.org Chiral auxiliaries, such as oxazolidinones popularized by David A. Evans, are widely used to control the stereochemistry of reactions like aldol (B89426) additions and alkylations by providing a sterically hindered environment that directs the approach of reagents. wikipedia.org The auxiliary is subsequently cleaved, often by hydrolysis, to reveal the enantiomerically enriched product. wikipedia.org The ability to create such powerful auxiliaries from amino alcohol precursors highlights the value of this class of compounds in broader asymmetric synthesis. escholarship.orgtcichemicals.com
Synthesis of Sphingolipid Analogues Utilizing 2-Amino-1,3-diol Moieties
Sphingolipids are a critical class of lipids characterized by a backbone that features a 2-amino-1,3-diol moiety. researchgate.netclockss.org These molecules, including well-known examples like sphingosine (B13886) and ceramide, are integral components of cell membranes and act as key signaling molecules involved in cell growth, differentiation, and apoptosis. researchgate.netbeilstein-journals.orgbeilstein-archives.org
The synthesis of sphingolipid analogues is an area of intense research due to their therapeutic potential. beilstein-archives.orgresearchgate.net A primary challenge and key step in these syntheses is the stereoselective construction of the 2-amino-1,3-diol core. beilstein-journals.orgresearchgate.net Synthetic strategies often rely on two main approaches: the stereoselective insertion of amino and hydroxyl groups into an achiral backbone, or the coupling of two chiral fragments. beilstein-journals.org A prominent strategy involves starting with compounds from the "chiral pool," which are readily available, inexpensive, and enantiomerically pure natural products like amino acids or sugars. researchgate.netclockss.org
Chiral amino diols like 4-amino-2,2-dimethylbutane-1,3-diol are examples of the type of chiral building blocks that can be used to construct the hydrophilic "head" of sphingolipid analogues, ensuring the correct absolute stereochemistry in the final product. clockss.org By using such a precursor, chemists can avoid complex stereocontrol issues later in the synthesis and build diverse sphingolipid analogues for biological investigation. researchgate.netbeilstein-journals.org
Stereoselective Construction of Key Amino-Diol Frameworks
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical chemistry, as the biological activity of a molecule is often intrinsically linked to its three-dimensional structure. For this compound, a key strategy for obtaining a specific stereoisomer involves the use of a chiral pool starting material. Specifically, the (R)-enantiomer of this compound is readily and economically synthesized from D-(–)-pantolactone. hse.ruacs.orgresearchgate.net
This synthetic approach is a classic example of stereoselective synthesis, where the inherent chirality of the starting material, D-(–)-pantolactone, is transferred to the final product. By starting with a known, enantiomerically pure precursor, the complex and often costly steps of chiral resolution or asymmetric synthesis can be circumvented. The process leverages the existing stereocenter in the pantolactone ring to direct the formation of the new stereocenters in the target amino-diol framework, ensuring the desired (R)-configuration in the final molecule. This straightforward procedure can be adapted for the synthesis and isolation of other amino polyols without the need for additional protecting groups. hse.ru The use of such a readily available chiral precursor makes (R)-4-amino-2,2-dimethylbutane-1,3-diol an accessible and valuable building block for more complex chiral molecules. hse.ruacs.orgresearchgate.netresearchgate.net
Derivatization for Pharmacologically Relevant Compounds
The true utility of a chiral building block like this compound is realized in its ability to be chemically modified, or derivatized, to produce compounds with specific functions. In this context, its derivatives have found significant application in the realm of molecular diagnostics and nucleic acid research, which are critical fields for pharmacology and drug development. hse.ruresearchgate.netresearchgate.net
A primary derivatization pathway involves the conversion of the amino-diol into chiral phosphoramidite reagents. hse.ruacs.orgresearchgate.net This is a crucial step that prepares the building block for incorporation into larger molecular structures, particularly oligonucleotides. The phosphoramidite form of the molecule is highly reactive and suitable for the automated, solid-phase synthesis of custom DNA or RNA strands. researchgate.net
Once the phosphoramidite is created, further derivatization is achieved by attaching functional molecules to the amino group. Research has focused on acylation reactions to append molecules with specific photophysical properties. hse.ru These include fluorophores, such as pyrene, and quenchers, like DABCYL. This process yields a variety of functionalized building blocks that can be strategically placed within a nucleic acid sequence. hse.ruresearchgate.net
The key pharmacological application of these derivatives is in the construction of "molecular beacons." hse.ruresearchgate.net These are specially designed oligonucleotide probes that can report the presence of a specific DNA or RNA sequence. The this compound backbone serves as a stable, chiral scaffold for positioning pyrene fluorophores. In the absence of a target nucleic acid, the probe exists in a hairpin loop structure that keeps the pyrene molecules close together, leading to a phenomenon called excimer fluorescence. Upon binding to the target sequence, the hairpin opens, separating the pyrene units and changing the fluorescence signal. hse.ru This provides a highly sensitive and specific method for detecting nucleic acids, an essential tool in disease diagnostics and biomedical research. hse.ruresearchgate.net
Interactive Table: Derivatives of this compound
| Base Compound | Derivative Type | Attached Functional Group | Primary Application | Reference |
| (R)-4-Amino-2,2-dimethylbutane-1,3-diol | Phosphoramidite Reagent | 2-Cyanoethyl N,N-diisopropyl | Oligonucleotide Synthesis | hse.ru |
| (R)-4-Amino-2,2-dimethylbutane-1,3-diol | N-Acyl Derivative | Pyrene-1-carboxamide | Molecular Beacons / Probes | hse.ruresearchgate.net |
| (R)-4-Amino-2,2-dimethylbutane-1,3-diol | N-Acyl Derivative | Pyrene-1-acetamide | Molecular Beacons / Probes | hse.ru |
| (R)-4-Amino-2,2-dimethylbutane-1,3-diol | N-Acyl Derivative | DABCYL | Molecular Beacons / Probes | hse.ruresearchgate.net |
Applications of 4 Amino 2,2 Dimethylbutane 1,3 Diol Derivatives in Sensing and Bio Imaging
Development of Molecular Beacons for Nucleic Acid Hybridization Analysis
Molecular beacons are hairpin-shaped oligonucleotide probes that signal the presence of a specific nucleic acid sequence. nih.gov They are designed with a fluorophore and a quencher at opposite ends. In the absence of a target sequence, the hairpin structure holds the fluorophore and quencher in close proximity, causing the fluorescence to be quenched. nih.gov Upon hybridization to a target sequence, the hairpin opens, separating the fluorophore from the quencher and restoring fluorescence. nih.govacs.org Chiral phosphoramidite (B1245037) building blocks synthesized from (R)-4-amino-2,2-dimethylbutane-1,3-diol have been pivotal in creating molecular beacons with pyrene-based fluorophores for this purpose. acs.orgnih.gov
The use of pyrene (B120774) as a fluorophore in molecular beacons is particularly advantageous due to its ability to form an "excimer" (excited-state dimer). researchgate.net When two pyrene molecules are brought into close proximity and one is excited, they can form a transient complex that emits light at a much longer wavelength than the single pyrene monomer. nih.gov This results in a large Stokes shift (the difference between the excitation and emission wavelengths), which is beneficial for reducing background noise in detection assays. nih.govacs.org Pyrene excimers also possess a long fluorescence lifetime, further enhancing signal detection capabilities. acs.orgresearchgate.net
Researchers have successfully engineered molecular beacons by incorporating one or two pyrene units using linkers derived from (R)-4-amino-2,2-dimethylbutane-1,3-diol. acs.orghse.ru This strategic placement allows for efficient excimer formation upon the probe's hybridization with a target DNA sequence. This conformational change separates the pyrene moieties from a quencher, leading to a significant increase in the excimer fluorescence signal, with enhancements of up to 24-fold being reported. acs.orgresearchgate.net
The precise structure of the pyrene-containing monomer and its position within the probe have a profound impact on the photophysical properties of the molecular beacon. hse.ru Studies have shown that altering the linkage to the pyrene moiety influences both the wavelength of the excimer emission and the efficiency of its formation, which is often measured as the excimer/monomer (E/M) fluorescence ratio. acs.orgresearchgate.net
For instance, two different pyrene derivatives, 1-pyrenecarboxamide and 1-pyreneacetamide, have been attached to the 4-Amino-2,2-dimethylbutane-1,3-diol backbone to create the building blocks for molecular beacons. acs.orghse.ru Significant differences were observed in the excimer emission maxima, which ranged from 475 nm to 510 nm, and the E/M ratio, which varied from 0.5 to 5.9, depending on the structure and placement of these monomers. acs.orgnih.govresearchgate.net Notably, the most intense excimer emission was achieved when using two rigid 1-pyrenecarboxamide residues. acs.orghse.ru
| Pyrene Monomer Combination | Excimer Emission Maxima (nm) | Excimer/Monomer (E/M) Ratio | Key Finding |
| P1 / P1 (1-Pyreneacetamide) | Smooth emission spectra | 0.5 - 2.5 | Flexible linker, lower E/M ratio |
| P2 / P2 (1-Pyrenecarboxamide) | 475 - 510 | up to 5.9 | Rigid linker, brightest emission |
| P1 / P2 (Mixed) | Varied within 475-510 | Intermediate | Demonstrates tunability |
Data compiled from studies utilizing (R)-4-amino-2,2-dimethylbutane-1,3-diol derivatives. The exact values depend on the specific oligonucleotide sequence and position of the monomers. acs.orghse.ru
In a classic molecular beacon design, a non-fluorescent quencher moiety is essential for silencing the fluorophore in the "off" state. acs.org DABCYL (4-((4-(dimethylamino)phenyl)azo)benzoic acid) is a common quencher used in conjunction with pyrene-labeled probes. nih.govacs.org In the closed hairpin conformation of the molecular beacon, the DABCYL quencher is held in close proximity to the pyrene units at the 5'-end, effectively suppressing both monomer and excimer fluorescence through a contact quenching mechanism. hse.ru
Interestingly, research into optimizing these probes has explored the use of more than one quencher. However, the introduction of a second DABCYL moiety into molecular beacons constructed with the this compound linker did not result in better quenching or an improved signal-to-background ratio. hse.ru In some instances, the excimer fluorescence was even higher with a double quencher compared to a single one. nih.govhse.ru This suggests that a single DABCYL quencher achieves efficient contact quenching and that adding a second quencher may be sterically hindered from interacting effectively with the pyrene pair. hse.ru
Fabrication of Oligonucleotide Probes with Advanced Photophysical Properties
The versatility of the this compound scaffold extends to the fabrication of oligonucleotide probes with tailored and superior photophysical characteristics. The goal is to create probes that are not only bright but also highly specific to their target.
The rational design of the linker connecting the fluorophore to the oligonucleotide backbone is a primary strategy for enhancing fluorescence properties. researchgate.net By using the rigid 1,3-diol backbone of the this compound derivative, researchers can fine-tune the spatial relationship between pyrene units to maximize excimer formation and brightness upon target binding. acs.orghse.ru The nature of the substituent on the pyrene itself can also influence the electronic properties and thus the emission wavelength and stability of the excimer. hse.ru
Improving probe specificity often involves modifications to the oligonucleotide backbone itself to increase its binding affinity for the target and its resistance to degradation by cellular enzymes (nucleases). While not a direct modification of the this compound linker, this represents a complementary strategy for creating more robust probes for in vivo and in vitro applications.
The observed photophysical properties of these complex probes are directly linked to their three-dimensional structure and internal movements. Molecular dynamics (MD) simulations have become a crucial tool for understanding the conformational behavior of these pyrene-labeled probes and correlating it with their fluorescence output. hse.rursc.org
For molecular beacons built with this compound derivatives, MD simulations have confirmed that the brightest excimer fluorescence arises from the most stable excimer structures. acs.orghse.ru The rigid 1-pyrenecarboxamide residues were found to have a higher probability of forming a stable, well-stacked pyrene dimer compared to the more flexible 1-pyreneacetamide linkers. hse.ru This stability, predicted by computational simulations, directly corresponds to the enhanced brightness observed in fluorescence experiments, demonstrating a clear link between the probe's molecular dynamics, the stability of the excimer, and the resulting signal intensity. researchgate.nethse.ru
Functionalization for Diverse Fluorescent Labeling Applications
The chiral scaffold of this compound serves as a valuable building block in the synthesis of sophisticated fluorescent probes, particularly for applications in bio-imaging and nucleic acid analysis. Its unique structure allows for precise spatial arrangement of fluorophores and quenchers, which is critical for the development of highly sensitive and specific molecular beacons.
Research has demonstrated the successful use of (R)-4-amino-2,2-dimethylbutane-1,3-diol, which can be readily synthesized from the inexpensive starting material D-(–)-pantolactone, as a foundational element for creating chiral phosphoramidite building blocks. researchgate.netacs.org These building blocks are then incorporated into oligonucleotide probes. The functionalization of this diol derivative with various fluorescent and quenching moieties has led to the development of molecular beacons with tunable photophysical properties. researchgate.netacs.org
Specifically, derivatives such as 1-pyreneacetamide and 1-pyrenecarboxamide have been attached as fluorescent labels. researchgate.netacs.org Pyrene is a particularly interesting fluorophore due to its long excited-state lifetime, significant Stokes shift, and its ability to form excimers—excited-state dimers that exhibit a distinct, red-shifted emission compared to the monomer. researchgate.netacs.org This property is highly advantageous for creating probes that signal the presence of a target molecule, such as a specific DNA sequence.
In the design of molecular beacons, these pyrene-labeled monomers, derived from this compound, are strategically positioned within an oligonucleotide hairpin structure. In the absence of a target, the hairpin keeps the pyrene units in close proximity, favoring the formation of excimers. Upon hybridization with a complementary target sequence, the hairpin opens, separating the pyrene monomers and leading to a significant increase in monomer fluorescence and a decrease in excimer emission. This change in the fluorescence signal indicates the presence of the target. researchgate.netacs.org
Studies have shown that the nature of the linkage and the rigidity of the pyrene derivative attached to the this compound backbone have a profound impact on the fluorescence output. For instance, molecular beacons constructed with two rigid 1-pyrenecarboxamide residues exhibited the brightest excimer emission. researchgate.netacs.org This observation is supported by molecular dynamics simulations, which indicate greater stability of the excimer formed by these rigid structures. researchgate.netacs.org The fine-tuning of these structural elements has resulted in probes that can achieve up to a 24-fold increase in excimer fluorescence upon hybridization with target DNA. researchgate.netacs.org
Furthermore, the versatility of the this compound scaffold allows for the incorporation of quencher molecules, such as DABCYL, in conjunction with pyrene fluorophores to create highly efficient fluorescence resonance energy transfer (FRET) based probes. researchgate.netacs.org The precise control over the spatial organization of these functional groups afforded by the diol backbone is a key factor in optimizing the performance of these advanced sensing and bio-imaging tools.
The following table summarizes the key derivatives and their observed fluorescence properties when incorporated into molecular beacons based on the this compound scaffold.
| Derivative Attached to Scaffold | Role | Observed Emission Maxima (Excimer) | Observed Stokes Shifts | Reference |
| 1-Pyreneacetamide | Fluorophore | 475–510 nm | 125–160 nm | researchgate.netacs.org |
| 1-Pyrenecarboxamide | Fluorophore | 475–510 nm | 125–160 nm | researchgate.netacs.org |
| DABCYL | Quencher | Not Applicable | Not Applicable | researchgate.netacs.org |
Mechanistic and Computational Investigations of 4 Amino 2,2 Dimethylbutane 1,3 Diol and Its Derivatives
Spectroscopic Characterization of Derived Compounds and Intermediates
Spectroscopic techniques are fundamental to the structural elucidation of novel compounds. For derivatives of 4-Amino-2,2-dimethylbutane-1,3-diol, which serve as chiral backbones for more complex molecules like molecular beacon components, methods such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography are indispensable for confirming their covalent structure and stereochemistry.
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) for Stereochemical Assignment
The synthesis of functionalized derivatives from (R)-4-amino-2,2-dimethylbutane-1,3-diol requires rigorous characterization to confirm that the desired transformations have occurred and to assign the resulting chemical structures. While one-dimensional (1D) ¹H and ¹³C NMR provide primary information about the chemical environment of nuclei, two-dimensional (2D) NMR techniques are often employed for unambiguous assignment of complex spin systems.
In the synthesis of phosphoramidite (B1245037) building blocks derived from this amino diol, various intermediates and final products are characterized using NMR. For instance, the structures of N-pyrene-functionalized diols are confirmed by analyzing their NMR spectra. The data obtained from these analyses are crucial for verifying the successful attachment of pyrene (B120774) moieties and the subsequent phosphitylation steps.
Table 1: Representative NMR Data for a Derivative of this compound Please note: This interactive table is based on typical chemical shifts for such structures; specific data for a complete 2D NMR analysis of this compound derivatives is not extensively available in public literature.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HSQC/HMBC Correlations |
|---|---|---|---|---|
| H-1, H-1' | 3.5 - 3.7 | ~68 | H-1 ↔ H-3 | C-1 → H-1, H-3 |
| H-3 | 3.8 - 4.0 | ~75 | H-3 ↔ H-1, H-4 | C-3 → H-1, H-3, H-4 |
| H-4, H-4' | 3.2 - 3.4 | ~50 | H-4 ↔ H-3 | C-4 → H-3, H-4 |
| gem-dimethyl | 0.9 - 1.1 | ~22 | N/A | C(CH₃)₂ → H(CH₃) |
X-ray Crystallography for Relative Stereochemistry Determination
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute and relative stereochemistry. For chiral molecules derived from this compound, this technique would be the gold standard to confirm the spatial arrangement of atoms, bond lengths, and bond angles, and to understand the solid-state packing and intermolecular interactions.
However, a review of the scientific literature reveals a lack of publicly available crystal structure data for this compound or its immediate phosphoramidite and pyrene-functionalized derivatives. While the synthesis of these compounds has been reported, their characterization has primarily relied on spectroscopic methods like NMR and mass spectrometry rather than single-crystal X-ray diffraction.
Molecular Dynamics Simulations of Conformational Landscape and Interactions
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. These simulations provide detailed insight into the conformational landscape, stability, and intermolecular interactions of complex molecular systems, such as the derivatives of this compound when incorporated into larger biomolecular probes.
Analysis of Pyrene Excimer Stability in Molecular Beacons
Derivatives of (R)-4-amino-2,2-dimethylbutane-1,3-diol have been utilized as chiral building blocks to create phosphoramidite reagents for synthesizing molecular beacons (MBs). hse.ru MBs are oligonucleotide probes that can report the presence of a specific nucleic acid sequence. When these beacons are labeled with two pyrene molecules, the pyrenes can form an "excimer" (an excited-state dimer) which fluoresces at a different wavelength than the single pyrene monomer. The stability and fluorescence properties of this excimer are highly dependent on the structure of the linker holding the two pyrenes.
In a study utilizing linkers derived from (R)-4-amino-2,2-dimethylbutane-1,3-diol, it was found that the structure of the monomer significantly influenced the pyrene excimer's emission properties. hse.ru Specifically, an excimer formed by two rigid 1-pyrenecarboxamide residues, attached via the amino diol-derived backbone, exhibited the brightest emission. This experimental observation was reported to be consistent with molecular dynamics (MD) data on excimer stability, indicating that MD simulations were used to model the conformational behavior of the pyrene pair and predict which linker designs would lead to a more stable and brightly emitting excimer. hse.ru
Table 2: Fluorescence Properties of Pyrene Excimers in Molecular Beacons with Different Linkers Derived from this compound
| Pyrene Derivative Attached | Excimer Emission Maxima (nm) | Excimer/Monomer Ratio | Fold-Increase in Excimer Fluorescence (upon hybridization) |
|---|---|---|---|
| 1-Pyreneacetamide | 475 - 510 | 0.5 - 5.9 | Up to 24-fold |
Source: Data derived from a study on molecular beacons utilizing (R)-4-amino-2,2-dimethylbutane-1,3-diol derivatives. hse.ru
Intermolecular Interactions and Solvent Effects
The study of intermolecular interactions and the influence of solvent is critical for understanding the behavior of molecules in solution. For amino diol derivatives, interactions such as hydrogen bonding with solvent molecules (e.g., water) or other solutes can significantly affect their conformation and reactivity.
Quantum Chemical Calculations on Electronic and Photophysical Properties
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are used to investigate the electronic structure and photophysical properties (e.g., absorption and emission spectra) of molecules. Such calculations could provide valuable insights into how the structure of the this compound backbone influences the properties of attached chromophores like pyrene. These methods can help rationalize observed spectral shifts and predict the properties of novel derivatives. acs.org
However, a search of the published literature did not yield specific quantum chemical studies focused on the electronic or photophysical properties of this compound or its pyrene-functionalized derivatives. While the photophysics of pyrene itself is well-studied, computational work detailing the specific influence of this particular chiral amino diol linker is not available.
HOMO-LUMO Energy Gaps and Electronic Transitions
Computational quantum chemistry provides profound insights into the electronic structure and reactivity of molecules. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for characterizing the chemical reactivity, bioactivity, and kinetic stability of a molecule.
A small HOMO-LUMO gap suggests that a molecule is more polarizable and is likely to exhibit higher chemical and biological activity, albeit with lower kinetic stability. Conversely, a large energy gap indicates high stability and low reactivity. These energies are typically calculated using Density Functional Theory (DFT) methods, such as with the B3LYP functional and a basis set like 6-311G(d,p). The HOMO energy corresponds to the molecule's capacity to donate electrons, while the LUMO energy relates to its ability to accept electrons.
For a molecule like this compound, DFT calculations would reveal the distribution of these frontier orbitals. The HOMO is likely to be localized around the electron-rich amino group and hydroxyl oxygen atoms, indicating these are the primary sites for electrophilic attack. The LUMO would be distributed elsewhere in the molecule, highlighting potential sites for nucleophilic attack. The calculated energy gap would serve as a quantitative measure of its stability and reactivity. Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra, identifying the wavelengths of maximum absorption and the nature of the corresponding electronic transitions (e.g., n→π* or π→π*).
Table 1: Illustrative Frontier Molecular Orbital Data for an Amino Diol Compound This table presents typical data obtained from DFT calculations for compounds analogous to this compound to illustrate the concepts.
| Parameter | Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.5 | Electron-donating capability |
| ELUMO | -1.2 | Electron-accepting capability |
| Energy Gap (ΔE) | 5.3 | Chemical reactivity and kinetic stability |
Predictive Modeling for Structure-Activity Relationships
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity or other properties of chemical compounds based on their molecular structures. wikipedia.org These predictive models are crucial in drug discovery and development for screening new compounds and optimizing lead structures.
The development of a QSAR model for derivatives of this compound would follow a standard workflow:
Data Set Collection : A series of derivatives would be synthesized, and their biological activity (e.g., inhibitory concentration IC₅₀) against a specific target would be measured experimentally.
Descriptor Calculation : For each molecule, a set of numerical descriptors is calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (derived from quantum calculations), and topological indices that describe the molecular structure. researchgate.net
Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), are used to build a mathematical equation relating the descriptors (predictor variables) to the biological activity (response variable). wikipedia.org
Validation : The model's predictive power is rigorously evaluated using internal validation (like cross-validation) and external validation with a set of compounds not used in the model's creation. wikipedia.org
For amino acid and peptide-based compounds, QSAR modeling often uses specialized descriptors that capture the properties of the amino acid residues. nih.govnih.gov A successful QSAR model for derivatives of this compound could identify the key structural features—such as the nature and position of substituents—that enhance biological activity, thereby guiding the rational design of more potent compounds.
Table 2: Key Steps and Components in a QSAR Study
| Step | Description | Example Techniques/Descriptors |
|---|---|---|
| Compound & Activity Data | A dataset of molecules with experimentally measured biological activity. | Derivatives of this compound with IC₅₀ values. |
| Molecular Descriptors | Numerical representation of molecular properties. | 2D/3D descriptors, Constitutional, Topological, Quantum-chemical. |
| Statistical Modeling | Creating a mathematical relationship between descriptors and activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Machine Learning. researchgate.net |
| Model Validation | Assessing the robustness and predictive accuracy of the model. | Cross-validation (q²), External validation (R²pred). |
Elucidation of Reaction Mechanisms in Synthesis and Catalysis
Transient Directing Group Strategies in C-H Functionalization
The functionalization of otherwise inert C-H bonds is a powerful strategy in organic synthesis. snnu.edu.cn One of the main challenges is controlling the site-selectivity of the reaction. This is often achieved using directing groups (DGs) that coordinate to a metal catalyst and position it close to a specific C-H bond. However, the installation and subsequent removal of these directing groups require additional synthetic steps. snnu.edu.cn
Transient directing group (TDG) strategies overcome this limitation by forming the directing group in situ from a functional group already present in the substrate. snnu.edu.cnnih.gov The TDG reversibly binds to the substrate, directs the C-H functionalization, and then dissociates, all in one pot. nih.gov
A molecule like this compound, containing both amino and hydroxyl functionalities, is an excellent candidate to act as or be part of a transient directing group. For instance, the amino group can reversibly form an imine with an aldehyde or ketone substrate. rsc.org This newly formed imine, along with another coordinating atom, can then act as a bidentate ligand to direct a metal catalyst (commonly palladium, rhodium, or ruthenium) to a specific C-H bond for functionalization, such as arylation or alkenylation. nih.govrsc.org For example, amino acids are well-established as effective TDGs in palladium-catalyzed C-H activation. rsc.orgrhhz.net Similarly, diol-based templates have been used to direct meta-C-H functionalization through the formation of a transient acetal. rsc.org The bifunctional nature of an amino diol offers versatile possibilities for designing novel TDG strategies.
Investigation of Catalytic Intermediates
Understanding the reaction mechanism and identifying key catalytic intermediates are crucial for optimizing catalytic processes. In palladium-catalyzed C-H functionalization reactions guided by directing groups, the catalytic cycle generally involves the formation of a cyclometalated intermediate. nih.gov
When a substrate is directed by a transient directing group derived from an amino diol, the proposed mechanism typically involves several key steps:
Reversible Formation of the Directing Group : The amino diol reacts with the substrate (e.g., an aldehyde) to form a transient imine-alcohol species.
Coordination and C-H Activation : This species coordinates to a Pd(II) catalyst. The catalyst is then directed to a nearby C-H bond, which is cleaved to form a five- or six-membered palladacycle intermediate. This C-H activation is often the rate-limiting step. nih.gov
Functionalization : The palladacycle can then react via different mechanistic pathways. In a Pd(II)/Pd(0) cycle, it may undergo reductive elimination with a coupling partner (e.g., an organohalide that has undergone oxidative addition) to form the new C-C or C-heteroatom bond. nih.govsnnu.edu.cn Alternatively, in a Pd(II)/Pd(IV) cycle, the palladacycle is oxidized to a Pd(IV) intermediate, which then undergoes reductive elimination. rhhz.netnih.gov
Catalyst Regeneration and TDG Dissociation : After functionalization, the product is released, the Pd(II) catalyst is regenerated, and the transient directing group is hydrolyzed, releasing the functionalized product and the original amino diol to continue the cycle.
The specific nature of the intermediates, particularly the structure of the palladacycle, dictates the selectivity and efficiency of the reaction. Mono-N-protected amino acids (MPAAs) have been shown to be highly effective ligands in these transformations, promoting the C-H cleavage step and influencing selectivity. nih.govscispace.com
4 Amino 2,2 Dimethylbutane 1,3 Diol in Asymmetric Catalysis
Design and Synthesis of Chiral Ligands Based on the 4-Amino-2,2-dimethylbutane-1,3-diol Scaffold
The modular nature of this compound allows for its incorporation into various ligand classes, most notably phosphoramidites and amino-alcohols, which are privileged ligands in many asymmetric transformations.
The synthesis of chiral phosphoramidite (B1245037) ligands from (R)-4-amino-2,2-dimethylbutane-1,3-diol has been reported. acs.orgresearchgate.net This class of ligands is known for its modularity and effectiveness in a wide range of metal-catalyzed reactions. acs.orgresearchgate.net The synthesis typically involves the reaction of the amino diol with a phosphorus-based electrophile.
A key synthetic route starts from D-(−)-pantolactone, which is converted to (R)-4-amino-2,2-dimethylbutane-1,3-diol. acs.org This diol can then be used to create phosphoramidite building blocks. acs.orgresearchgate.netresearchgate.net While the primary reported application of these specific phosphoramidites is in the synthesis of fluorescently labeled oligonucleotide probes (molecular beacons), the synthetic methodology is directly applicable to the creation of ligands for asymmetric catalysis. acs.orgresearchgate.netresearchgate.net
The general synthesis of phosphoramidite ligands often involves the reaction of a chiral diol with a phosphorus trihalide or a related phosphorus source, followed by the introduction of an amine. psu.edu The amino group present in the this compound scaffold can be either protected during the ligand synthesis or be an integral part of the final ligand structure, potentially acting as an additional coordination site or a site for further functionalization.
The development of amino-alcohol ligands from this scaffold would follow established synthetic routes for similar structures. These ligands are valuable in various catalytic reactions, including transfer hydrogenation. nih.gov
Table 1: Synthesis of Chiral Building Blocks from D-(−)-Pantolactone
| Starting Material | Product | Key Features | Reference(s) |
| D-(−)-Pantolactone | (R)-4-Amino-2,2-dimethylbutane-1,3-diol | Inexpensive, readily available chiral pool starting material. | acs.orgresearchgate.net |
| (R)-4-Amino-2,2-dimethylbutane-1,3-diol | Chiral Phosphoramidite Building Blocks | Modular synthesis, potential for diverse substitution patterns. | acs.orgresearchgate.net |
The transfer of chirality from a ligand to the product in an asymmetric catalytic reaction is a complex process governed by the three-dimensional arrangement of the catalyst-substrate complex in the transition state. nih.gov For ligands derived from this compound, the stereochemistry of the final product would be dictated by the steric and electronic interactions between the chiral ligand, the metal center, and the reacting substrate.
In the case of phosphoramidite ligands, the chiral backbone of the diol, in this case, the 2,2-dimethylbutane-1,3-diol moiety, creates a defined chiral pocket around the metal center. This chiral environment forces the substrate to approach the metal in a specific orientation, leading to the preferential formation of one enantiomer of the product. The substituents on the phosphorus atom and the amino group can be varied to fine-tune the steric and electronic properties of the ligand, thereby influencing the enantioselectivity of the reaction.
For amino-alcohol ligands, the chirality transfer mechanism often involves the formation of a chelate ring with the metal center. The conformation of this chelate ring, which is determined by the stereochemistry of the ligand, dictates the facial selectivity of the reaction. The amino and hydroxyl groups can also participate in hydrogen bonding interactions with the substrate, further enhancing the organization of the transition state assembly and leading to higher enantioselectivity.
Application in Enantioselective Organic Transformations
While the synthesis of phosphoramidite building blocks from this compound has been documented, their specific application in the following enantioselective organic transformations is not extensively reported in the currently available literature. However, based on the known reactivity of these classes of ligands, their potential applications can be inferred.
Palladium-catalyzed allylic substitution is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.govresearchgate.netrsc.orgrsc.org The use of chiral ligands is crucial for achieving high enantioselectivity in these reactions. Phosphoramidite and amino-alcohol ligands are among the most successful ligand classes for this transformation. acs.org
Ligands derived from this compound would be expected to perform well in palladium-catalyzed allylic substitution reactions. The rigid backbone and the potential for bidentate P,N or O,N coordination could create a well-defined chiral environment around the palladium center, leading to high levels of asymmetric induction. The steric bulk of the gem-dimethyl group on the ligand backbone would likely play a significant role in controlling the regioselectivity and enantioselectivity of the nucleophilic attack on the π-allyl palladium intermediate.
Table 2: Representative Enantioselectivities in Palladium-Catalyzed Allylic Alkylation with Chiral Phosphoramidite Ligands
| Ligand Type | Substrate | Nucleophile | Enantiomeric Excess (ee) | Reference(s) |
| TADDOL-based Phosphoramidite | 1,3-Diphenylallyl acetate | Dimethyl malonate | Up to 98% | acs.org |
| P,S-bidentate Phosphoramidite | (E)-1,3-Diphenylallyl acetate | C- and N-nucleophiles | Up to 99% | rsc.org |
Note: This table provides general examples of the performance of phosphoramidite ligands in this reaction type, as specific data for ligands derived from this compound is not available in the searched literature.
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. researchgate.net Chiral amino alcohols and their derivatives are frequently used as organocatalysts, often activating substrates through the formation of iminium ions or enamines, or through hydrogen bonding interactions.
Derivatives of this compound could potentially be employed as organocatalysts in a variety of transformations, such as aldol (B89426) reactions, Michael additions, and epoxidations. The presence of both an amino and a hydroxyl group allows for bifunctional catalysis, where one group activates the nucleophile and the other activates the electrophile, leading to highly organized and stereoselective transition states. The chiral backbone of the molecule would be responsible for inducing enantioselectivity.
While there are no specific reports on the use of this compound derivatives in organocatalysis, the structural motif is present in other successful organocatalysts. ehu.es
Catalyst Performance Evaluation and Recyclability Studies
The evaluation of a catalyst's performance is crucial for its practical application and includes measures such as yield, enantioselectivity, turnover number (TON), and turnover frequency (TOF). Furthermore, the ability to recycle a catalyst is a key aspect of sustainable chemistry.
For catalysts derived from this compound, a thorough evaluation of their performance in specific reactions would be necessary. This would involve screening various reaction parameters such as solvent, temperature, and catalyst loading to optimize for both activity and selectivity.
Recyclability studies would depend on the nature of the catalyst. Homogeneous catalysts can sometimes be recovered by methods such as precipitation or extraction. Alternatively, the ligand can be immobilized on a solid support, such as a polymer, which allows for easy separation of the catalyst from the reaction mixture by filtration. mdpi.com This approach not only simplifies product purification but also allows for the reuse of the often expensive chiral catalyst.
Currently, there is no specific information available in the searched literature regarding the performance and recyclability of catalysts derived from this compound.
Derivatization and Functionalization Strategies for 4 Amino 2,2 Dimethylbutane 1,3 Diol
Selective Protection and Deprotection Strategies for Amine and Hydroxyl Groups
The presence of multiple reactive sites—an amine and two distinct hydroxyl groups—necessitates a carefully planned protection strategy to achieve selective modification. Orthogonal protection, where different protecting groups can be removed under specific and non-interfering conditions, is paramount for the controlled synthesis of complex derivatives. organic-chemistry.orgnih.gov
The primary amine is the most nucleophilic site and is typically protected first. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability in basic and nucleophilic conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid, TFA, or HCl). organic-chemistry.orgtotal-synthesis.com The protection is generally achieved by reacting the amino-diol with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org
Once the amine is protected, the two hydroxyl groups can be differentiated. The primary hydroxyl at the C1 position is less sterically hindered than the secondary hydroxyl at the C3 position. This difference allows for selective protection of the primary hydroxyl group. A bulky protecting group like the 4,4'-dimethoxytrityl (DMT) group, commonly used in oligonucleotide synthesis, can be introduced selectively at the primary hydroxyl position. This reaction is typically performed using DMT-chloride in pyridine (B92270).
With the amine and primary hydroxyl groups masked, the remaining secondary hydroxyl group is available for further functionalization, such as phosphitylation to create phosphoramidite (B1245037) building blocks for oligonucleotide synthesis. hse.ru
An alternative strategy involves the formation of cyclic acetals, such as an acetonide or a benzylidene acetal, to simultaneously protect the 1,3-diol moiety, provided the reaction conditions are compatible with the unprotected amine or an N-protected version of the molecule. organic-chemistry.org
Deprotection follows a reverse logic, dictated by the specific protecting groups used. For a derivative with N-Boc and O-DMT protection, the acid-labile DMT group can be removed with a mild acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a non-polar solvent, leaving the Boc group intact. The Boc group can subsequently be removed with a stronger acid like TFA. total-synthesis.comresearchgate.net This orthogonal approach provides precise control over which functional group is revealed for subsequent reactions.
Table 1: Common Protecting Groups for 4-Amino-2,2-dimethylbutane-1,3-diol
| Functional Group | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |
| Amine (-NH₂) | tert-butyloxycarbonyl | Boc | Boc₂O, base (e.g., NEt₃) | Strong acid (e.g., TFA, HCl) |
| Amine (-NH₂) | 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, base | Base (e.g., Piperidine) |
| Primary Hydroxyl (-CH₂OH) | 4,4'-Dimethoxytrityl | DMT | DMT-Cl, pyridine | Mild acid (e.g., TCA, DCA) |
| 1,3-Diol | Isopropylidene (Acetonide) | - | Acetone, acid catalyst | Aqueous acid |
Synthesis of N-Substituted and O-Substituted Derivatives for Specific Applications
The synthesis of amides and esters from this compound allows for the introduction of a wide array of functional moieties.
Amide Formation: The primary amino group can be selectively acylated to form stable amide bonds. This reaction leverages the higher nucleophilicity of the amine compared to the hydroxyl groups. A notable application is the synthesis of fluorescent labels for molecular beacons. For instance, (R)-4-amino-2,2-dimethylbutane-1,3-diol is reacted with activated esters, such as pentafluorophenyl (PFP) esters of pyrene-1-carboxylic acid or pyrene-1-acetic acid, in the presence of a mild base like triethylamine. hse.ru This yields the corresponding N-acylated pyrene (B120774) derivatives, such as (R)-N-(2,4-dihydroxy-3,3-dimethylbutyl)pyrene-1-carboxamide, quantitatively and without purification. hse.ru This direct acylation highlights the chemoselectivity achievable under controlled conditions.
Ester Formation: The synthesis of esters requires the prior protection of the more reactive amino group, typically as a Boc-carbamate. total-synthesis.com Once the amine is protected, the hydroxyl groups can be acylated to form esters. Standard esterification conditions, such as reacting the N-protected diol with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base (e.g., pyridine or DMAP), can be employed. Due to the different steric environments, regioselective esterification of the primary hydroxyl over the secondary one may be possible. For complete esterification, stronger conditions or an excess of the acylating agent might be necessary. Subsequent deprotection of the amine yields the O-substituted amino-diol derivative.
The scaffold of this compound is also a valuable precursor for creating sulfonate esters and analogues of taurine (B1682933) (2-aminoethanesulfonic acid), a biologically important compound.
Sulfonate Esters: The hydroxyl groups of the amino-diol can be converted into sulfonate esters, such as tosylates or mesylates, by reaction with the corresponding sulfonyl chloride in the presence of a base. These sulfonate groups are excellent leaving groups in nucleophilic substitution reactions. A "safety-catch" linker strategy for solid-phase synthesis utilizes sulfonate esters derived from a similar 2,2-dimethylbutane (B166423) backbone. For example, N-Boc-4-amino-2,2-dimethylbutyl-1-sulfonate esters have been proposed for solid-phase synthesis applications, where the sulfonate ester linkage is stable to a variety of conditions but can be cleaved when desired. researchgate.net
Taurine Derivatives: A strategy for synthesizing protected taurine derivatives employs a related 2,2-dimethylbutane-1,4-diol (B1353512) structure. researchgate.net This method involves converting a diol into an ethenesulfonate. This activated intermediate then undergoes a Michael-type addition with an amine to form the protected taurine derivative. researchgate.net Applying this principle, the hydroxyl groups of this compound (after N-protection) could be converted to sulfonate esters, which can then be displaced by a sulfite (B76179) source or other sulfur nucleophiles to generate taurine-like structures. The use of the amino-diol scaffold allows for the synthesis of complex taurine analogues with additional hydroxyl functionalities.
Conjugation to Polymeric Materials and Solid Supports
The ability to attach this compound derivatives to solid supports is fundamental to its most significant application: the synthesis of modified oligonucleotides.
(R)-4-amino-2,2-dimethylbutane-1,3-diol is a key building block for creating non-nucleosidic phosphoramidite monomers used in automated solid-phase oligonucleotide synthesis. hse.ruresearchgate.net The synthesis of these monomers showcases a sophisticated derivatization strategy:
N-Acylation: The aminodiol is first reacted with an activated carboxylic acid (e.g., a pyrene PFP ester) to attach a desired functional label, creating an N-acyl aminodiol. hse.ru
Selective O-Protection: The primary hydroxyl group of the N-acyl aminodiol is selectively protected with a DMT group.
Phosphitylation: The remaining free secondary hydroxyl group is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to yield the final phosphoramidite monomer.
This monomer can then be incorporated at any desired position within a growing oligonucleotide chain, which is itself covalently attached to a solid support, typically Controlled Pore Glass (CPG). researchgate.netnih.gov The diol-derived linker serves as a stable, chiral, and non-nucleosidic surrogate that can be used to introduce functionalities like fluorescent probes (pyrene) or quenchers (DABCYL) into the oligonucleotide sequence. hse.ruacs.org
Table 2: Derivatization Steps for Phosphoramidite Monomer Synthesis
| Step | Reagent(s) | Functional Group Modified | Purpose |
| 1. N-Acylation | Pyrene-PFP ester, NEt₃ | Amine (-NH₂) | Attach functional label (e.g., pyrene) |
| 2. O-Tritylation | DMT-Cl, Pyridine | Primary Hydroxyl (-CH₂OH) | Protect primary OH for selective phosphitylation |
| 3. Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Secondary Hydroxyl (-CHOH) | Create reactive phosphoramidite for synthesis |
Amphiphilic molecules, which possess both hydrophilic and lipophilic domains, can be prepared from this compound. The diol itself provides the polar, hydrophilic head group, while the lipophilic tail can be introduced through derivatization.
One prominent method is the attachment of large, hydrophobic aromatic systems. The synthesis of N-pyrene-substituted derivatives of the amino-diol, as described for molecular beacons, results in an amphiphilic molecule. hse.ru The pyrene group is highly lipophilic and capable of intercalating into lipid membranes, while the diol backbone maintains water solubility.
A more general strategy for creating amphiphiles involves the N-alkylation of the amino group with long alkyl chains. This can be achieved via reductive amination, where the amino-diol is reacted with a long-chain aldehyde (e.g., dodecanal) in the presence of a reducing agent. This approach has been successfully used to create novel amphiphilic aromatic amino alcohols from structurally related compounds like 2-amino-2-hydroxymethyl-propane-1,3-diol, demonstrating a strong correlation between the length of the alkyl chain (lipophilicity) and biological activity. nih.govdoi.org
Future Directions and Emerging Research Avenues for 4 Amino 2,2 Dimethylbutane 1,3 Diol
Exploration of Novel Synthetic Applications beyond Nucleic Acid Chemistry
While 4-Amino-2,2-dimethylbutane-1,3-diol has found utility in nucleic acid chemistry, its potential as a scaffold in other areas of organic synthesis is vast and largely untapped. The presence of both amino and diol functional groups allows for a wide range of chemical transformations. Future research will likely focus on its use as a chiral building block in the asymmetric synthesis of complex molecules. For instance, it could serve as a precursor for chiral ligands used in metal-catalyzed reactions or as a key component in the synthesis of novel heterocyclic compounds with potential pharmaceutical applications. The synthesis of 2-amino-1,3-diols incorporating conformational restrictions, such as a cyclobutane (B1203170) ring, has been explored, suggesting a pathway for creating structurally rigid analogs of this compound for various applications researchgate.net.
Advanced Analytical Techniques for Comprehensive Characterization of Derivatives
As more complex derivatives of this compound are synthesized, the need for advanced analytical techniques for their thorough characterization becomes paramount. High-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy will be instrumental in elucidating the precise molecular structures and stereochemistry of these new compounds. Techniques such as circular dichroism (CD) spectroscopy could be employed to study the chiroptical properties of these molecules and their interactions with other chiral entities mdpi.com. Furthermore, the development of specific chromatographic methods, including chiral high-performance liquid chromatography (HPLC), will be crucial for the separation and purification of enantiomers and diastereomers of its derivatives.
Integration into Supramolecular Chemistry and Self-Assembly Systems
The ability of this compound to participate in hydrogen bonding through its amine and hydroxyl groups makes it an excellent candidate for the construction of supramolecular assemblies. nih.govnih.gov The spontaneous organization of molecules into well-defined structures through non-covalent interactions is a powerful tool for creating novel materials with unique properties. mdpi.com Research in this area could explore the self-assembly of derivatives of this aminodiol into higher-order structures like nanotubes, vesicles, and gels, driven by a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces. mdpi.com
The field of host-guest chemistry, a cornerstone of supramolecular chemistry, offers exciting possibilities for this compound. frontiersin.orgnih.gov Its functional groups can act as binding sites for various macrocyclic hosts, such as cyclodextrins, calixarenes, and cucurbiturils. frontiersin.orgnih.govresearchgate.net The formation of inclusion complexes could modulate the solubility, stability, and reactivity of the aminodiol and its derivatives. These interactions can be studied to develop molecular sensors, drug delivery systems, and stimuli-responsive materials. nih.gov The rich host-guest chemistry of macrocycles with a variety of cationic guest molecules has been well-established, providing a strong foundation for exploring similar interactions with protonated this compound mdpi.com.
The trifunctional nature of this compound (one amine and two hydroxyls) makes it an ideal building block for the synthesis of dendrimers and star-shaped polymers. Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture that have applications in various fields, including drug delivery and catalysis. nih.gov By using the aminodiol as a core or a branching unit, new families of dendrimers with unique properties can be designed and synthesized. The high number of functional groups on the periphery of these dendritic structures can be further modified to tailor their function. nih.gov
Computational Design and High-Throughput Screening for New Catalytic Systems
Modern computational chemistry provides powerful tools for the rational design and discovery of new catalysts. arxiv.orgsemanticscholar.org High-throughput computational screening can be employed to predict the potential of metal complexes incorporating ligands derived from this compound to catalyze a wide range of chemical reactions. arxiv.org Density functional theory (DFT) calculations can be used to model reaction mechanisms and predict catalytic activity, guiding experimental efforts towards the most promising candidates. rsc.org This in silico approach can significantly accelerate the discovery of novel and efficient catalytic systems based on this versatile scaffold.
Exploration of Biological Activities beyond Molecular Probes
While derivatives of this compound may be used as molecular probes, there is a significant potential for discovering other biological activities. Structurally related 2-substituted 2-aminopropane-1,3-diols have been shown to possess potent immunosuppressive activity, with one such compound, FTY720 (Fingolimod), being developed as a drug for multiple sclerosis. nih.gov This precedent suggests that a systematic investigation into the biological properties of novel derivatives of this compound could lead to the identification of new therapeutic agents. Screening libraries of these compounds against various biological targets could uncover activities such as antimicrobial, anti-inflammatory, or anticancer effects. mdpi.commdpi.com
Q & A
Basic: What are the key steps in synthesizing enantiomerically pure (R)-4-amino-2,2-dimethylbutane-1,3-diol for molecular probe applications?
The synthesis involves a two-step procedure starting from D-(−)-pantolactone:
Reduction of (R)-2,4-dihydroxy-3,3-dimethylbutanamide : Use borane-dimethyl sulfide (BMS) in tetrahydrofuran (THF) to reduce the amide group to the corresponding amine.
Chiral backbone formation : The reaction yields (R)-4-amino-2,2-dimethylbutane-1,3-diol with 75% overall yield on a multigram scale. This method ensures high enantiomeric purity, critical for applications in molecular beacon probes .
Table 1 : Synthesis Optimization
| Parameter | Condition | Impact on Yield |
|---|---|---|
| Reducing Agent | BMS in THF | Maximizes efficiency |
| Temperature | 0–25°C (controlled) | Prevents racemization |
| Scale | Multigram | Maintains 75% yield |
Basic: What safety protocols are essential when handling 4-amino-2,2-dimethylbutane-1,3-diol?
Key precautions include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact (Category 1A skin corrosion hazard) .
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- Storage : Keep in sealed containers under inert gas (e.g., nitrogen) at 2–8°C to avoid degradation or reactivity with moisture .
Basic: How is the chiral purity of this compound validated in research settings?
Methodology includes:
- Chiral HPLC : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with UV detection at 254 nm.
- Polarimetry : Measure specific rotation ([α]D) and compare to literature values for (R)-enantiomer.
- NMR Spectroscopy : Analyze diastereotopic proton splitting in the presence of chiral shift reagents .
Advanced: How can researchers optimize the fluorescence efficiency of molecular beacons incorporating this compound?
Optimization strategies:
- Backbone rigidity : The 2,2-dimethyl groups enhance structural rigidity, reducing non-specific fluorescence quenching.
- Hybridization assays : Test excimer-to-monomer (E/M) fluorescence ratios under varying pH and ionic strengths.
- Quencher pairing : Pair pyrene fluorophores with dark quenchers (e.g., DABCYL) to maximize signal-to-noise ratios .
Note : Contradictions in reported E/M ratios may arise from solvent polarity or probe secondary structures. Validate using circular dichroism (CD) spectroscopy to confirm hybridization .
Advanced: What analytical challenges arise in characterizing degradation products of this compound under oxidative conditions?
Challenges and solutions:
- Degradation pathways : Oxidation at the amino group may yield nitroxides or imines. Use LC-MS/MS with electrospray ionization (ESI) to identify transient intermediates.
- Matrix effects : For environmental samples (e.g., aquatic systems), employ solid-phase extraction (SPE) to isolate degradation products before analysis .
Table 2 : Stability Under Oxidative Stress
| Condition | Major Degradation Product | Detection Method |
|---|---|---|
| H₂O₂ (5%, 24 hrs) | Nitroxide derivative | ESR spectroscopy |
| UV light (254 nm) | Imine intermediate | HPLC-DAD |
Advanced: How does the compound’s chiral configuration impact its interaction with biological targets?
The (R)-enantiomer exhibits:
- Enhanced binding affinity : In molecular beacons, the chiral backbone improves probe specificity for complementary DNA/RNA sequences.
- Reduced off-target effects : Compared to racemic mixtures, enantiopure forms minimize non-specific interactions with proteins or membranes .
Methodological: How to resolve discrepancies in reported fluorescence quantum yields for probes using this compound?
Steps for validation:
Standardize solvents : Use anhydrous DMSO or PBS (pH 7.4) to eliminate solvent polarity effects.
Control temperature : Perform assays at 25°C ± 0.5°C to avoid thermal quenching.
Reference calibration : Compare against rhodamine 6G (Φ = 0.95 in ethanol) as a quantum yield standard .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
